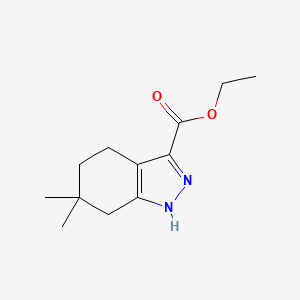

6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid ethyl ester

CAS No.: 1233243-56-5

Cat. No.: VC5789943

Molecular Formula: C12H18N2O2

Molecular Weight: 222.288

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1233243-56-5 |

|---|---|

| Molecular Formula | C12H18N2O2 |

| Molecular Weight | 222.288 |

| IUPAC Name | ethyl 6,6-dimethyl-1,4,5,7-tetrahydroindazole-3-carboxylate |

| Standard InChI | InChI=1S/C12H18N2O2/c1-4-16-11(15)10-8-5-6-12(2,3)7-9(8)13-14-10/h4-7H2,1-3H3,(H,13,14) |

| Standard InChI Key | JTFYBRYMPBDWKO-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=NNC2=C1CCC(C2)(C)C |

Introduction

Chemical Identification and Structural Characteristics

Systematic Nomenclature and Molecular Representation

The compound is formally named ethyl 6,6-dimethyl-1,4,5,7-tetrahydroindazole-3-carboxylate under IUPAC guidelines. Its structure combines a bicyclic system with a partially saturated indazole core (4,5,6,7-tetrahydro-1H-indazole) and two methyl groups at position 6 of the cyclohexane ring. The carboxylic acid at position 3 is esterified with ethanol, conferring enhanced lipophilicity compared to the parent acid.

Key identifiers include:

Physicochemical Properties

Experimental and computed properties are summarized below:

The low vapor pressure and moderate lipophilicity () suggest suitability for lipid membrane penetration, a desirable trait in drug precursors.

Synthetic Routes and Industrial Production

Proposed Synthetic Pathways

Though explicit synthetic protocols are unavailable in public domains, a plausible route involves:

-

Cyclocondensation: Reacting cyclohexane-1,3-dione with hydrazine derivatives to form the tetrahydroindazole core.

-

Methylation: Introducing dimethyl groups via alkylation agents (e.g., methyl iodide) under basic conditions.

-

Esterification: Coupling the carboxylic acid intermediate with ethanol using carbodiimide-based agents .

Industrial-scale production emphasizes cost-effective catalysts and solvent recovery systems, though specific details remain proprietary .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound's primary use lies in constructing complex molecules targeting:

-

Kinase Inhibitors: Indazole derivatives modulate ATP-binding sites in kinases implicated in cancer.

-

GPCR Ligands: The tetrahydroindazole scaffold mimics bioactive conformations in G protein-coupled receptors .

Biological Activity Profiling

While direct studies are lacking, structural analogs demonstrate:

-

Anti-inflammatory Effects: COX-2 inhibition via π-π stacking with aromatic residues .

-

Antimicrobial Potential: Disruption of bacterial cell wall synthesis enzymes.

Future Research Directions

-

Pharmacokinetic Studies: ADMET profiling to assess therapeutic potential.

-

Synthetic Optimization: Developing enantioselective routes for chiral variants.

-

Target Identification: High-throughput screening against disease-relevant protein libraries.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume